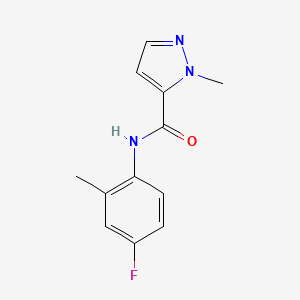

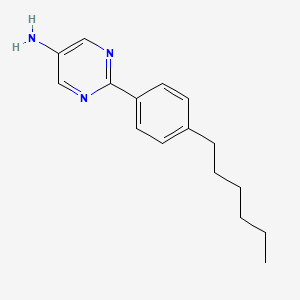

N-(4-苯胺基苯基)-1-乙基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including "N-(4-anilinophenyl)-1-ethyl-1H-pyrazole-3-carboxamide," often involves multistep chemical reactions, including condensation followed by cyclization. Pyrazole derivatives are synthesized using methods that involve reactions under different conditions, such as the use of phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine among the most common reagents. These methodologies enable the generation of a variety of heterocyclic compounds with significant yields and under mild reaction conditions (Dar & Shamsuzzaman, 2015; Becerra, Abonía, & Castillo, 2022).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by their ability to form stable heterocyclic frameworks. These structures play a crucial role in the compound's reactivity and interaction with various biological targets. The pyrazole core, in particular, is recognized for its incorporation into many biologically active compounds due to its pharmacophore properties (Dar & Shamsuzzaman, 2015).

Chemical Reactions and Properties

Pyrazole derivatives undergo a wide range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are pivotal for the functionalization of the pyrazole core, allowing for the introduction of various substituents that modulate the chemical properties of the resulting compounds. The unique reactivity of pyrazole derivatives provides a foundation for synthesizing compounds with potential biological and pharmacological activities (Becerra, Abonía, & Castillo, 2022).

科学研究应用

农用化学品应用

与 N-(4-苯胺基苯基)-1-乙基-1H-吡唑-3-甲酰胺密切相关的吡唑甲酰胺衍生物因其在农用化学品中的潜力而受到探索,特别是作为杀真菌剂和杀线虫剂。赵等人(2017 年)的一项研究合成了一系列新型含氟吡唑甲酰胺,显示出较弱的杀真菌活性,但对根结线虫具有显著的杀线虫活性,突出了其在保护作物免受线虫侵害方面的潜力 Zhao et al., 2017.

抗癌研究

结构上类似于 N-(4-苯胺基苯基)-1-乙基-1H-吡唑-3-甲酰胺的化合物已被研究其细胞毒性作用。哈桑等人(2014 年)合成了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺,并评估了它们对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性,展示了此类化合物在开发抗癌疗法中的潜力 Hassan et al., 2014.

神经保护研究

洛佩兹·卡拉等人(2009 年)对 5-苯基-1H-吡咯-2-甲酰胺衍生物进行了研究,这些分子与 N-(4-苯胺基苯基)-1-乙基-1H-吡唑-3-甲酰胺共享一个核心结构基序,作为神经元和诱导型一氧化氮合酶 (nNOS 和 iNOS) 的抑制剂。他们的研究结果揭示了在治疗帕金森氏症等神经退行性疾病中的潜在应用,其中调节 nNOS 和 iNOS 活性至关重要 López Cara et al., 2009.

抗利什曼病活性

德梅洛等人(2004 年)对与该化合物在结构上相关的 4-苯胺基-1H-吡唑并[3,4-b]吡啶-5-羧酸酯的研究表明,其具有显着的抗利什曼病活性,特别是对亚马逊利什曼原虫。这突出了该化合物在开发针对利什曼病(一种由寄生原生动物引起的热带疾病)的治疗中的潜力 de Mello et al., 2004.

除草剂开发

李等人(2008 年)探索了 3H-吡唑并[3,4-d][1,2,3]三嗪-4-酮衍生物,它们与 N-(4-苯胺基苯基)-1-乙基-1H-吡唑-3-甲酰胺在杂环核心上具有相似性,作为原卟啉原氧化酶抑制剂。其中一些化合物表现出优异的除草活性,表明在开发新型除草剂中具有潜在应用 Li et al., 2008.

属性

IUPAC Name |

N-(4-anilinophenyl)-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-2-22-13-12-17(21-22)18(23)20-16-10-8-15(9-11-16)19-14-6-4-3-5-7-14/h3-13,19H,2H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTUTBNFNLWBCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500306.png)

![6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)

![ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5500345.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)